molecular formula C13H22Cl2N2 B2375873 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride CAS No. 2230799-77-4

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride

Cat. No.: B2375873
CAS No.: 2230799-77-4
M. Wt: 277.23
InChI Key: HLOQSVPYAOGOQE-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C13H20N2.2ClH. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride typically involves the reaction of benzylamine with 2-methyl-1,4-diazepane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

1-benzyl-2-methyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOQSVPYAOGOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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